6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine
Brand Name: Vulcanchem
CAS No.: 120641-09-0
VCID: VC0188270
InChI: InChI=1S/C5H3ClN4/c6-5-1-3-4(2-7-5)9-10-8-3/h1-2H,(H,8,9,10)
SMILES: C1=C(N=CC2=NNN=C21)Cl
Molecular Formula: C5H3ClN4
Molecular Weight: 154.557

6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine

CAS No.: 120641-09-0

Cat. No.: VC0188270

Molecular Formula: C5H3ClN4

Molecular Weight: 154.557

* For research use only. Not for human or veterinary use.

6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine - 120641-09-0

Specification

CAS No. 120641-09-0
Molecular Formula C5H3ClN4
Molecular Weight 154.557
IUPAC Name 6-chloro-2H-triazolo[4,5-c]pyridine
Standard InChI InChI=1S/C5H3ClN4/c6-5-1-3-4(2-7-5)9-10-8-3/h1-2H,(H,8,9,10)
Standard InChI Key JSIIDEVMRSVGKA-UHFFFAOYSA-N
SMILES C1=C(N=CC2=NNN=C21)Cl

Introduction

Physical and Chemical Properties

6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine possesses distinctive physical and chemical properties that influence its behavior in various applications. These properties are crucial for understanding its stability, reactivity, and potential interactions with biological systems or other chemical entities.

Basic Identification and Structural Information

PropertyValue
CAS Number120641-09-0
Molecular FormulaC₅H₃ClN₄
Molecular Weight154.557 g/mol
IUPAC Name6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine
StructureBicyclic heterocycle with fused triazole and pyridine rings

Physical Properties

The physical properties of 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine are determined by its molecular structure and the nature of its constituent atoms. As a relatively small heterocyclic compound, it exhibits properties typical of nitrogen-rich aromatic systems with halogen substitution. The compound typically presents as a crystalline solid at room temperature, with color and appearance characteristics influenced by its purity and crystallization conditions.

The triazole ring contributes to the compound's polarity and hydrogen-bonding capabilities, while the chlorine substituent adds lipophilic character. This balanced combination of polar and nonpolar regions within the molecule affects its solubility profile, making it moderately soluble in organic solvents such as dichloromethane, methanol, and dimethyl sulfoxide, while exhibiting limited solubility in water.

Chemical Properties

The chemical properties of 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine are largely dictated by the electronic characteristics of its fused ring system and the reactivity of the chlorine substituent. The nitrogen-rich triazole ring imparts both basic and acidic properties to the molecule, depending on the reaction conditions and interaction partners.

The compound contains multiple nitrogen atoms that can serve as hydrogen bond acceptors, while the N-H group in the triazole ring can function as a hydrogen bond donor. This amphiphilic character contributes to its ability to interact with various biological targets and participate in diverse chemical transformations. The chlorine atom at the 6-position serves as an excellent leaving group, enabling nucleophilic aromatic substitution reactions that are valuable for derivatization of the core structure.

Synthesis Methods

Several synthetic routes have been developed for the preparation of 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine, each with specific advantages in terms of yield, purity, and scalability. Understanding these synthetic pathways is essential for researchers interested in utilizing this compound for further chemical transformations or applications.

Cyclization of Precursors

A common method for synthesizing 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine involves the cyclization of appropriate precursors under specific conditions. Typically, this includes the reaction of 6-chloropyridine-3-carboxylic acid with hydrazine hydrate, followed by cyclization with triethyl orthoformate. This approach leverages the reactivity of carboxylic acid derivatives toward hydrazine to form key intermediates that can subsequently undergo cyclization to form the triazole ring.

The cyclization step is often the most critical in determining the yield and purity of the final product. Optimization of reaction conditions, including temperature, solvent choice, and reaction time, can significantly impact the efficiency of this transformation. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields.

Diazotization Approaches

Another important synthetic route involves diazotization reactions, particularly for the formation of the triazole ring. This approach typically utilizes diaminopyridine derivatives as starting materials, which undergo diazotization and subsequent intramolecular cyclization to form the desired triazolopyridine scaffold . Nitrite compounds, such as sodium nitrite, are commonly employed as diazotizing agents in combination with acid catalysts.

The diazotization approach has been successfully applied to various related heterocyclic systems, including 1,2,3-triazolo[4,5-c]pyridazines, as described by researchers like Gerhardt, Murakami, Lunt, Ramanaiah, and Owen . These methodologies provide valuable insights that can be adapted for the synthesis of 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine.

Industrial Production Methods

Industrial production of 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine typically employs similar synthetic routes to those used in laboratory settings but optimized for larger scale. Continuous flow reactors and automated systems are often utilized to ensure consistent quality and yield. The selection of reaction conditions, reagent purity, and processing methods is carefully controlled to maximize efficiency and minimize the formation of unwanted by-products.

Temperature control, reaction time monitoring, and efficient purification procedures are critical aspects of industrial-scale synthesis. Chromatographic techniques, recrystallization methods, and other purification approaches are employed to ensure the final product meets the required specifications for purity and identity.

Chemical Reactions and Reactivity

6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine exhibits a diverse range of chemical reactivity, making it a valuable building block for the synthesis of more complex molecules. Its reactivity is largely determined by the electronic properties of the fused heterocyclic system and the presence of the chlorine substituent.

Nucleophilic Aromatic Substitution

Applications

6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine has found applications in various fields due to its unique structural features and chemical reactivity. Its versatility as a building block for the synthesis of more complex molecules has made it valuable in several research areas.

Medicinal Chemistry

In medicinal chemistry, 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine serves as an important pharmacophore in drug design. The compound and its derivatives can interact with various biological targets, including enzymes and receptors, making them promising candidates for developing new therapeutic agents. The nitrogen-rich heterocyclic scaffold provides multiple sites for hydrogen bonding interactions with target proteins, while the chlorine substituent can engage in hydrophobic interactions or be replaced to introduce diverse functionalities.

Derivatives of triazolopyridines have been explored for various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. The ability to modulate the properties of these compounds through chemical modifications makes them valuable starting points for medicinal chemistry research aimed at addressing unmet medical needs.

Biological Studies

6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine is used in studies investigating its effects on cellular processes and its potential as an antimicrobial or anticancer agent. Its ability to interact with specific molecular targets enhances its potential in these areas. Researchers have explored the biological activities of triazolopyridine derivatives, revealing promising results in various screening models.

The compound's structural features allow it to engage with biological macromolecules through multiple interaction modes, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These properties contribute to its potential utility as a tool for studying biological processes and as a starting point for developing bioactive compounds.

Material Science

The unique electronic properties of 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine make it a candidate for use in organic electronics and as a building block for advanced materials. The compound's extended π-conjugated system, combined with the electronic effects of the nitrogen atoms and the chlorine substituent, influences its optical and electronic properties.

Researchers have explored the incorporation of triazolopyridine derivatives into materials for applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices. The ability to tune the properties of these compounds through structural modifications makes them versatile components for materials science research.

Comparison with Structural Analogs

Understanding the relationship between 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine and related compounds is valuable for contextualizing its properties and applications. Several structural analogs exist, each with distinct characteristics that influence their chemical behavior and potential uses.

Comparison with 4-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine

4-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine differs from 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine in the position of the chlorine substituent. While 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine has the chlorine at the 6-position of the pyridine ring, 4-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine has it at the 4-position . This difference in substitution pattern affects the electronic distribution within the molecule, influencing its reactivity, physical properties, and biological interactions.

The position of the chlorine atom can significantly impact the compound's behavior in nucleophilic aromatic substitution reactions, as the electronic environment around the carbon-chlorine bond differs between the two isomers. Additionally, the altered electronic distribution affects the molecule's dipole moment, hydrogen bonding capabilities, and interactions with biological targets.

Comparison with 6-Chloro- triazolo[4,3-a]pyridine

6-Chloro- triazolo[4,3-a]pyridine represents another structural analog, differing in the type of triazole ring (1,2,4-triazole instead of 1,2,3-triazole) and the fusion pattern with the pyridine ring . These structural differences result in altered electronic properties, affecting the compound's reactivity, stability, and potential applications.

Comparison with 6-Chloro- triazolo[4,3-b]pyridazine

6-Chloro- triazolo[4,3-b]pyridazine differs from 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine in both the type of triazole (1,2,4-triazole vs. 1,2,3-triazole) and the second heterocyclic ring (pyridazine vs. pyridine) . These structural differences result in significant variations in physical properties, chemical behavior, and biological activities.

The pyridazine ring, with its two adjacent nitrogen atoms, exhibits different electronic properties compared to the pyridine ring in 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine. This affects the compound's reactivity, particularly in electrophilic and nucleophilic reactions, as well as its interactions with biological macromolecules.

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